Benzaldehyde oxime hydrochloride
Description
Benzaldehyde (B42025) Oxime Hydrochloride as a Pivotal Intermediate in Contemporary Organic Synthesis
Benzaldehyde oxime hydrochloride is primarily utilized as a starting material for the in-situ preparation of benzaldehyde oxime. This is typically achieved by reacting it with a base. wikipedia.orgontosight.aigoogle.com The resulting benzaldehyde oxime is a versatile intermediate in a multitude of organic transformations. ontosight.ai Its significance is underscored by its application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiontosight.aiontosight.ai
The reactivity of the oxime functional group allows it to be a synthetic building block for various nitrogen-containing compounds. nsf.gov Key reactions involving benzaldehyde oxime include:
Beckmann Rearrangement: Under acidic conditions, it rearranges to form benzamide (B126). wikipedia.orgontosight.ai
Dehydration: It can be dehydrated to yield benzonitrile (B105546). wikipedia.org
Reduction: The oxime can be reduced to form amines. byjus.com
Hydrolysis: It can be hydrolyzed to regenerate the parent benzaldehyde. wikipedia.org
Cycloaddition Reactions: The oxime functionality can participate in cycloaddition reactions, serving as a precursor to N-containing heterocycles. nsf.gov
Furthermore, benzaldehyde oxime is employed in the synthesis of more complex molecules, such as certain anesthetics and sedatives. ontosight.ai Its derivatives are also investigated for their potential as corrosion inhibitors and in materials science. nsf.govbyjus.com The ease of its preparation from benzaldehyde and hydroxylamine (B1172632) hydrochloride, often with high yields, makes it an accessible and important intermediate for chemists. ontosight.aiontosight.aiorientjchem.org
Interactive Data Table: Key Synthetic Transformations of Benzaldehyde Oxime
| Reaction | Reagents/Conditions | Product | Reference |
| Beckmann Rearrangement | Acidic conditions (e.g., nickel salts) | Benzamide | wikipedia.orgontosight.ai |
| Dehydration | Dehydrating agents | Benzonitrile | wikipedia.org |
| Hydrolysis | Acid treatment | Benzaldehyde | wikipedia.orgvedantu.com |
| Halogenation | N-chlorosuccinimide (NCS) in DMF | Benzohydroximoyl chloride | wikipedia.org |
| Oximation | Benzaldehyde, Hydroxylamine HCl, Base | Benzaldehyde Oxime | wikipedia.orgontosight.aiorientjchem.org |
Evolution of Oxime Chemistry: Historical Perspectives and Modern Significance
The field of oxime chemistry dates back to the 19th century, with initial synthesis and discovery occurring in the 1860s. ontosight.ainumberanalytics.com German chemist Victor Meyer is a key figure associated with the early observations of oxime formation. numberanalytics.com These compounds, characterized by the RR'C=N-OH functional group, are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine. ontosight.aivedantu.comwikipedia.org
Historically, the study of oximes was crucial in understanding the nature of the carbon-nitrogen double bond and the stereoisomerism associated with it. zenodo.org Early research focused on their preparation and fundamental reactions, such as the Beckmann rearrangement, which provided a pathway to amides from ketones. byjus.com
In the modern era, the significance of oxime chemistry has expanded dramatically. Oximes are now recognized as pivotal functional groups in numerous scientific domains. rsc.org Their applications include:
Pharmaceuticals: Oxime derivatives are integral to the synthesis of a wide array of drugs, including antibiotics and anti-inflammatory agents. ontosight.ainumberanalytics.com They are also used as antidotes for nerve agent poisoning, where compounds like pralidoxime (B1201516) can reactivate acetylcholinesterase. wikipedia.org
Agrochemicals: Many pesticides and herbicides are synthesized using oxime intermediates. google.comontosight.ai
Materials Science: Oximes are used in the production of polymers like Nylon-6, where caprolactam, derived from cyclohexanone (B45756) oxime, is a key monomer. byjus.comvedantu.com Methyl ethyl ketoxime also serves as an anti-skinning agent in paints. byjus.com
Coordination Chemistry: Oximes act as versatile ligands, forming stable complexes with various metal ions. Dimethylglyoxime, for example, is a classic reagent for the detection and quantification of nickel. wikipedia.orgrsc.org
Organic Synthesis: They continue to be valuable intermediates for creating amines, nitriles, and various heterocyclic compounds. nsf.govnumberanalytics.com
The evolution from a novel curiosity of 19th-century organic chemistry to a cornerstone of modern molecular science highlights the enduring versatility and importance of the oxime functional group. numberanalytics.comrsc.org
Stereochemical Considerations in Aldoximes: Isomerism and Conformation of Benzaldehyde Oxime
The presence of a carbon-nitrogen double bond in aldoximes like benzaldehyde oxime leads to the possibility of geometric isomerism, as free rotation around the C=N bond is restricted. sarthaks.com This gives rise to stable stereoisomers that can often be separated and characterized individually. chemicalforums.com
Syn (Z) and Anti (E) Isomers and Their Thermodynamic Stability
Benzaldehyde oxime exists as two geometric isomers. Historically, these were termed syn and anti. sarthaks.comchemistrywithdrsantosh.com
Syn isomer: The hydroxyl (-OH) group and the hydrogen atom on the imine carbon are on the same side of the C=N double bond. youtube.com
Anti isomer: The hydroxyl (-OH) group and the hydrogen atom are on opposite sides of the C=N double bond. youtube.com
According to modern IUPAC nomenclature, the Cahn-Ingold-Prelog priority rules are used, leading to the E/Z notation: adichemistry.comdalalinstitute.com
(Z)-Benzaldehyde oxime: Corresponds to the syn isomer. The higher priority groups (phenyl and hydroxyl) are on the same side (Zusammen).
(E)-Benzaldehyde oxime: Corresponds to the anti isomer. The higher priority groups are on opposite sides (Entgegen). adichemistry.com
The synthesis of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride typically produces a mixture of both isomers, with the Z-isomer often being the major product under certain kinetic conditions. wikipedia.org However, the (E)-isomer is generally considered to be the more thermodynamically stable of the two. aklectures.com This increased stability is attributed to reduced steric strain, as the bulky phenyl group and the hydroxyl group are positioned on opposite sides of the double bond, minimizing unfavorable interactions. chemicalforums.comaklectures.com The difference in stability and physical properties allows for their separation. chemicalforums.comresearchgate.net
Interactive Data Table: Properties of Benzaldehyde Oxime Isomers
| Property | (Z)-Benzaldehyde Oxime (syn) | (E)-Benzaldehyde Oxime (anti) | Reference |
| Systematic Name | (Z)-Benzaldehyde oxime | (E)-Benzaldehyde oxime | adichemistry.com |
| CAS Number | 622-32-2 | 622-31-1 | wikipedia.org |
| Melting Point | 33-36 °C | 133 °C | wikipedia.orgsigmaaldrich.com |
| Thermodynamic Stability | Less stable | More stable | aklectures.com |
Tautomerism and Conformational Dynamics
Oximes can exhibit tautomerism, which involves the migration of a proton and the shifting of a double bond. britannica.com For oximes, two primary tautomeric equilibria are considered:
Oxime-Nitroso Tautomerism: This involves an equilibrium between the oxime form (C=N-OH) and the nitroso form (CH-N=O). For most simple cases, the oxime tautomer is significantly more stable than the nitroso isomer. stackexchange.comresearchgate.net This stability is partly due to the greater strength of the C=N bond compared to the N=O bond in the nitroso form. stackexchange.com Benzaldehyde itself lacks an alpha-hydrogen on its carbonyl carbon, a feature typically required for keto-enol tautomerism, making the analogous nitroso tautomerism for benzaldehyde oxime structurally distinct. britannica.comdoubtnut.com
Oxime-Nitrone Tautomerism: A 1,2-hydrogen shift can lead to the formation of a nitrone tautomer. rsc.org While the oxime is the more stable tautomer, the less stable but more reactive nitrone can participate as a key intermediate in certain reactions, such as cycloadditions. rsc.orgnih.gov Computational studies have explored the energy landscape of this isomerization, suggesting that while the nitrone population at equilibrium is very small, it can be the kinetically favored reactive species. rsc.org
Structure
2D Structure
Properties
CAS No. |
39627-83-3 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(NE)-N-benzylidenehydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7NO.ClH/c9-8-6-7-4-2-1-3-5-7;/h1-6,9H;1H/b8-6+; |
InChI Key |
YGACRGYSWIXMHX-WVLIHFOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NO.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzaldehyde Oxime Hydrochloride
Classical Condensation Protocols and Mechanistic Refinements
The foundational method for synthesizing benzaldehyde (B42025) oxime involves the condensation reaction between benzaldehyde and hydroxylamine (B1172632). doubtnut.com This reaction is typically performed using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine for the nucleophilic attack on the aldehyde's carbonyl carbon. wikipedia.orgquora.com
Optimized Reaction of Benzaldehyde with Hydroxylamine Hydrochloride
For analytical purposes, such as the derivatization of hydroxylamine for HPLC, the reaction with benzaldehyde has been optimized. Studies show that heating the reactants at 50°C in a water bath for 20 minutes is sufficient to complete the reaction. oup.com
Influence of Stoichiometry, pH, and Temperature on Oxime Formation
The efficiency and rate of oxime formation are highly dependent on the reaction conditions. Stoichiometry is a critical factor; for instance, in certain protocols for synthesizing derivatives, hydroxylamine hydrochloride is used in molar excess (1 to 3 moles per mole of the aldehyde) to drive the reaction forward. google.com
The pH of the reaction medium plays a crucial role in the kinetics of imine formation. The reaction rate is generally slow in highly acidic or highly basic conditions. An optimal pH range exists, typically around 5-6, where the rate of formation is maximized. quora.com At this pH, there is a sufficient concentration of the free, nucleophilic hydroxylamine, while the conditions are still acidic enough to facilitate the dehydration step. quora.com
Temperature also significantly affects the reaction. While many preparations proceed at room temperature, applying heat can shorten the reaction time. wikipedia.orgoup.com For example, a derivatization reaction reaches completion in 20 minutes at 50°C. oup.com However, conventional heating methods often require longer durations and higher temperatures compared to modern techniques. asianpubs.org
Innovations in Green Chemistry for Benzaldehyde Oxime Synthesis
In response to the growing need for sustainable chemical processes, several green synthetic methods for producing benzaldehyde oxime have been developed. These innovations focus on reducing reaction times, minimizing waste, and eliminating the use of hazardous solvents and catalysts. misericordia.eduresearchgate.net
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating. youtube.comyoutube.com This method provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times and often higher yields. google.comontosight.ai
In a typical microwave-assisted synthesis of benzaldehyde oxime, benzaldehyde, hydroxylamine hydrochloride, and an alkaline compound are dissolved in an organic solvent like methanol (B129727) or ethanol (B145695) and subjected to microwave irradiation. google.com The reaction can be completed in as little as 3 to 15 minutes at temperatures ranging from 70-110°C, with microwave power set between 200 and 300W. google.com This approach is noted for its simple procedure, convenient operation, and high yields, aligning with the principles of green chemistry. google.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Benzaldehyde, Hydroxylamine Hydrochloride, Alkaline Compound (e.g., Anhydrous Sodium Carbonate) | google.com |
| Solvent | Methanol or Ethanol | google.com |
| Reaction Time | 3-15 minutes | google.com |
| Temperature | 70-110 °C | google.com |
| Microwave Power | 200-300 W | google.com |
| Yield | High (e.g., 90.1% conversion in a specific example) | google.com |
Solvent-Free and Grindstone Chemistry Approaches
Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use. Grindstone chemistry, a mechanochemical method, involves the grinding of solid reactants in a mortar and pestle to initiate a chemical reaction. asianpubs.orgnih.gov
This technique has been successfully applied to the synthesis of oximes. In one approach, an aldehyde is ground with hydroxylamine hydrochloride and a base like anhydrous sodium carbonate at room temperature. asianpubs.org The reaction is rapid, often completing within minutes, and produces high yields. asianpubs.org Another solvent-free method employs a catalyst, such as Bi₂O₃ or nano Fe₃O₄, which is ground with the reactants. nih.govresearchgate.net The use of a catalyst like Bi₂O₃ under grinding conditions furnishes the desired oximes in excellent yields without the need for a base. nih.gov Similarly, nano Fe₃O₄ has been used as an efficient, magnetically recoverable catalyst for solvent-free oximation in an oil bath at 70-80°C. researchgate.net These methods minimize waste and provide a simple, efficient, and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.netnih.gov
| Method | Catalyst/Base | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Grinding | Anhydrous Sodium Carbonate | 2 min | 95% | asianpubs.org |
| Grinding | Bi₂O₃ | Specific time not listed, but method is rapid | 60-98% (for various oximes) | nih.gov |
| Solvent-Free (Oil Bath at 70-80°C) | Nano Fe₃O₄ | 20 min | High to Excellent | researchgate.net |
Catalyst-Free Oximation Methodologies
Further simplifying the synthesis, catalyst-free methods have been developed that operate under mild, environmentally benign conditions. One notable study demonstrates the highly efficient synthesis of aryl oximes at room temperature using a mixture of mineral water and methanol as the solvent system. ias.ac.in
In this procedure, simply mixing the aryl aldehyde with hydroxylamine hydrochloride in a 1:1 mineral water/methanol mixture results in quantitative conversion to the corresponding oxime. ias.ac.in For 4-nitrobenzaldehyde (B150856), the reaction achieved a 99% yield in just 10 minutes without any added catalyst. ias.ac.in The natural minerals present in the water are thought to facilitate the reaction, highlighting an economical, practical, and green alternative to methods requiring catalysts or harsh conditions. ias.ac.in
Utilization of Environmentally Benign Solvent Systems (e.g., Ionic Liquids, Mineral Water)
The shift towards green chemistry has propelled the use of non-traditional, environmentally friendly solvents in chemical synthesis. Ionic liquids and mineral water have emerged as viable alternatives to conventional volatile organic solvents for the production of benzaldehyde oxime.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, recyclable reaction media. Their use in the synthesis of oximes, including benzaldehyde oxime, has been shown to be highly effective, particularly when combined with microwave irradiation. For instance, 1-methylimidazolium (B8483265) nitrate, [Hmim][NO₃], has been successfully employed as both a reaction medium and a promoter for the reaction between various alcohols and hydroxylamine hydrochloride. researchgate.net This method offers a facile, eco-friendly protocol with high yields and significantly reduced reaction times compared to conventional heating. researchgate.net The synthesis of benzaldehyde-functionalized ionic liquids has also been achieved, highlighting the versatility of these compounds in organic transformations. researchgate.net
Mineral Water: A particularly green and cost-effective approach involves the use of mineral water as a solvent. Research has demonstrated a practical, catalyst-free synthesis of aryl oximes by reacting aryl aldehydes with hydroxylamine hydrochloride in a mineral water/methanol mixture at room temperature. ias.ac.in The natural mineral content of the water, including carbonate and sulphate salts, is believed to activate the amine source, facilitating the addition-elimination reaction. ias.ac.in This method is notable for its simplicity, high efficiency, and minimal environmental impact. For example, the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride in a mineral water/methanol (1:1 v/v) medium yields the corresponding oxime in 10 minutes with a 99% yield. ias.ac.in
Table 1: Synthesis of Aryl Oximes in Mineral Water/Methanol at Room Temperature
| Aldehyde Substrate | Reaction Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 10 | 95 |
| 2-Nitrobenzaldehyde | 10 | 90 |
| 4-Chlorobenzaldehyde (B46862) | 10 | 92 |
| 4-Bromobenzaldehyde | 10 | 91 |
| Benzaldehyde | 10 | 85 |
| 4-Hydroxybenzaldehyde (B117250) | 10 | 80 |
| Data sourced from a study on aryl oxime synthesis in mineral water. ias.ac.in |
Catalytic Strategies in Benzaldehyde Oxime Hydrochloride Formation
Catalysis is central to modern organic synthesis, offering pathways to increased reaction rates, higher yields, and greater selectivity under milder conditions. The formation of benzaldehyde oxime benefits from various catalytic systems, including those based on transition metals, nanomaterials, and organic acids.
Transition metals are widely used catalysts in organic chemistry. While several are employed in reactions involving benzaldehyde or its oxime, their specific roles in the primary formation of benzaldehyde oxime vary.
Barium Chloride (BaCl₂): A convenient and efficient system for the oximation of carbonyl compounds utilizes barium chloride. In a model reaction, benzaldehyde was converted to (Z)-benzaldehyde oxime with a 95% yield. The process involved refluxing benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of BaCl₂ in an ethanol solvent for 30 minutes.
Ruthenium (III) Chloride (RuCl₃), Iron (III) Chloride (FeCl₃), and Nickel (Ni) Salts: While these transition metal salts are pivotal catalysts in many organic transformations, their application in directly catalyzing the formation of benzaldehyde oxime from benzaldehyde is not extensively documented in the reviewed literature. Instead, they are more commonly cited for their roles in subsequent reactions. For example, nickel salts are known to catalyze the Beckmann rearrangement of benzaldehyde oxime into benzamide (B126). wikipedia.org Ruthenium chloride has been investigated for its catalytic role in the oxidation of aryloximes back to their corresponding aldehydes and the reduction of oximes to imines. jusst.orgrsc.org Similarly, iron(III) chloride is a known catalyst for other aldehyde reactions, such as the synthesis of homoallyl benzyl (B1604629) ethers. researchgate.net
Nanomaterial-based catalysts offer advantages such as high surface-area-to-volume ratios and unique electronic properties, leading to enhanced catalytic activity and ease of separation and recyclability.
Fe₃O₄ Nanoparticles: Magnetite (Fe₃O₄) nanoparticles have been effectively used as a recyclable catalyst for the solvent-free synthesis of oximes. In a typical procedure, benzaldehyde reacts with hydroxylamine hydrochloride in the presence of nano Fe₃O₄. The optimal conditions involve heating the mixture in an oil bath at 70-80°C for 20 minutes, which results in a 96% yield of benzaldehyde oxime. A key advantage of this method is the magnetic nature of the catalyst, which allows for its easy separation and reuse for multiple cycles without significant loss of activity.
Bismuth (III) Oxide (Bi₂O₃): An environmentally safe and clean synthesis of oximes has been developed using bismuth(III) oxide as a catalyst under solvent-free grinding conditions. Carbonyl compounds, including benzaldehyde, are converted into their corresponding oximes in excellent yields by simply grinding the reactants with Bi₂O₃ at room temperature. This "grindstone chemistry" approach is quick, minimizes waste, and avoids the use of harmful organic solvents.
Simple organic acids can serve as effective catalysts for the oximation reaction, providing a metal-free alternative.
Oxalic Acid: The use of oxalic acid as a catalyst for the oximation of aldehydes and ketones has been reported to be highly efficient. For the synthesis of benzaldehyde oxime, a mixture of benzaldehyde, hydroxylamine hydrochloride, and oxalic acid in acetonitrile (B52724) (CH₃CN) is refluxed for 60 minutes. This method results in an excellent yield of 95%. orientjchem.org This protocol represents a convenient and valuable addition to the existing methodologies for oxime synthesis. orientjchem.org
Table 2: Comparison of Catalytic Methods for Benzaldehyde Oxime Synthesis
| Catalyst | Solvent | Conditions | Time | Yield (%) |
| BaCl₂ | Ethanol | Reflux | 30 min | 95 |
| Fe₃O₄ (nano) | Solvent-free | 70-80°C | 20 min | 96 |
| Bi₂O₃ | Solvent-free | Grinding, Room Temp. | Short | Excellent |
| Oxalic Acid | Acetonitrile | Reflux | 60 min | 95 |
| Data compiled from various studies on oxime synthesis. |
Chemical Reactivity and Transformation Pathways of Benzaldehyde Oxime Hydrochloride
Molecular Rearrangement Reactions
The most prominent rearrangement reaction of benzaldehyde (B42025) oxime is the Beckmann rearrangement, which transforms the oxime into a substituted amide. wikipedia.org
The Beckmann Rearrangement: Product Diversification and Mechanistic Studies
The Beckmann rearrangement of an oxime typically yields an amide or a nitrile. masterorganicchemistry.com In the case of benzaldehyde oxime, an aldoxime, the reaction can lead to benzamide (B126). The classic rearrangement is often catalyzed by acids like sulfuric acid, polyphosphoric acid, or hydrochloric acid. wikipedia.org The generally accepted mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For aldoximes, this migrating group is a hydrogen atom, leading to a nitrilium ion intermediate which is then hydrated to form the amide.
Research has explored various reagents to promote this rearrangement under milder conditions. Reagents such as tosyl chloride, thionyl chloride, and phosphorus pentachloride can also facilitate the reaction. wikipedia.org The choice of catalyst and reaction conditions can be crucial. For instance, the use of trifluoroacetic acid (TFA) has been studied for the Beckmann rearrangement. unive.it The proposed mechanism in this system involves the formation of an oxime ester of trifluoroacetic acid, which rearranges to a trifluoroacetyl amide intermediate that sustains the catalytic cycle. unive.it In some cases, depending on the starting material and conditions, fragmentation of the oxime to a nitrile can compete with the rearrangement to an amide. wikipedia.org
| Starting Material | Catalyst/Reagent | Product | Key Finding | Reference |
|---|---|---|---|---|
| Benzaldehyde oxime | Acid (e.g., H₂SO₄) | Benzamide | Classic acid-catalyzed rearrangement pathway. wikipedia.org | wikipedia.org |
| Ketoximes | Trifluoroacetic acid (TFA) | Amides | Rearrangement proceeds via an oxime ester intermediate. unive.it | unive.it |
| Aldoximes | Formic Acid/Sodium Formate | Nitriles | Aldoximes can rearrange to form nitriles. masterorganicchemistry.com | masterorganicchemistry.com |
Photocatalytic and Metal-Catalyzed Beckmann Rearrangement
Modern synthetic methods have introduced photocatalytic and metal-catalyzed approaches to the Beckmann rearrangement, often providing milder reaction conditions and novel selectivities. wikipedia.orgnih.gov Visible-light-mediated energy transfer using photocatalysts like iridium complexes can isomerize the thermodynamically stable E-oxime to the Z-isomer. nih.gov This photoisomerization allows for a subsequent one-pot Beckmann rearrangement with altered regioselectivity, enabling alkyl groups to migrate preferentially over aryl groups, which is the reverse of the traditional outcome. nih.gov
Organic dyes such as BODIPY have also been employed as photocatalysts under visible light to convert oximes to amides. wikipedia.orgresearchgate.net This process can proceed via a radical mechanism involving an iminoxyl radical intermediate. researchgate.net In addition to photocatalysis, certain metal salts, such as those of nickel, are known to catalyze the Beckmann rearrangement of benzaldehyde oxime to benzamide. wikipedia.orgwikiwand.com
| Catalyst Type | Specific Catalyst | Reaction | Significance | Reference |
|---|---|---|---|---|
| Photocatalyst | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Photoisomerization/Beckmann Rearrangement | Enables access to Z-oximes and reverses traditional regioselectivity. nih.gov | nih.gov |
| Photocatalyst | BODIPY dye | Beckmann Rearrangement | Efficient conversion of oximes to amides using an inexpensive organic photocatalyst and visible light. researchgate.net | wikipedia.orgresearchgate.net |
| Metal Catalyst | Nickel salts | Beckmann Rearrangement | Catalyzes the formation of benzamide from benzaldehyde oxime. wikipedia.orgwikiwand.com | wikipedia.orgwikiwand.com |
Dehydration and Nitrile Synthesis
The dehydration of aldoximes represents a primary route for the synthesis of nitriles. Benzaldehyde oxime can be readily converted to benzonitrile (B105546), a valuable chemical intermediate. wikipedia.orgchemicalbook.com
Conversion to Benzonitrile: Pathways and Catalysis
The dehydration of benzaldehyde oxime to benzonitrile can be achieved using a variety of reagents and catalysts. wikipedia.org Heating the oxime in a polar solvent like dimethylformamide (DMF) can induce the loss of water to form the nitrile. quora.com The reaction is significantly favored by acidic conditions; heating benzaldehyde oxime in refluxing dimethyl sulfoxide (B87167) (DMSO) with hydrochloric acid leads to complete conversion to benzonitrile in just a few minutes. lookchem.com Acetic anhydride (B1165640) is another effective dehydrating agent for this transformation. tardigrade.in Various catalytic systems have been developed to facilitate this conversion efficiently.
| Catalyst/Reagent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrochloric acid | DMSO | Reflux | Quantitative conversion | lookchem.com |
| Acetic anhydride | - | - | - | tardigrade.in |
| Anhydrous Ferrous Sulfate | DMF | Reflux | High (90-95%) | scribd.com |
One-Pot Dehydration Strategies from Benzaldehyde Precursors
To improve efficiency and reduce waste, one-pot procedures that start from benzaldehyde have been developed. rsc.org These methods involve the in situ formation of benzaldehyde oxime from benzaldehyde and a hydroxylamine (B1172632) source, followed by immediate dehydration to benzonitrile without isolating the oxime intermediate. This approach is economically and environmentally advantageous.
Several catalytic systems have been reported for this one-pot synthesis. For example, using hydroxylamine hydrochloride in DMSO at 100°C provides a facile conversion of aldehydes to nitriles. lookchem.com Another approach employs Fe₃O₄-CTAB nanoparticles as a catalyst in DMF, achieving a high yield of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. rsc.org Ionic liquids have also been utilized as recyclable catalysts and solvents for this one-pot reaction, offering a green synthetic route. rsc.org
Hydrolytic Regeneration of Benzaldehyde
The formation of an oxime is a reversible process. quora.com Benzaldehyde oxime can be hydrolyzed back to benzaldehyde. wikipedia.orgchemicalbook.com This reaction is typically achieved under aqueous acidic conditions, where the C=N bond of the oxime is cleaved to regenerate the carbonyl group of the aldehyde and release hydroxylamine. zenodo.org This hydrolytic regeneration is a fundamental reaction in organic chemistry, often used in the context of protecting group strategies or for the characterization of aldehydes and ketones. ncert.nic.in For example, the hydrobromide salt of a benzaldehyde oxime derivative is noted to be readily hydrolyzed even by cold water, immediately releasing the characteristic odor of benzaldehyde. zenodo.org
O-Substitution Chemistry
The oxygen atom of the oxime functional group in benzaldehyde oxime hydrochloride is nucleophilic and can undergo substitution reactions, primarily O-alkylation and O-arylation, to form a variety of benzaldehyde oxime ethers.
O-Alkylation and O-Arylation Reactions
O-alkylation of benzaldehyde oxime is a common transformation that can be achieved under various conditions. A high-yield, one-pot synthesis involves the reaction of benzaldehyde, hydroxylamine hydrochloride, an alkyl halide, and an excess of potassium hydroxide (B78521) in aqueous dimethyl sulfoxide (DMSO). nih.govnih.gov This method is efficient, with reactions completing in 15-50 minutes and yielding 80-96% of the corresponding O-alkyl oxime ether. nih.govnih.gov The reaction is exothermic, and the heat generated by dissolving potassium hydroxide in water is often sufficient to drive the reaction to completion, particularly on a larger scale. nih.gov Various alkylating agents can be used, including methyl iodide, primary bromides, and benzyl (B1604629) chloride. nih.govnih.gov
O-arylation of oximes, including benzaldehyde oxime, can be accomplished using diaryliodonium salts in a transition-metal-free process. columbia.edu This method provides a direct route to O-aryloximes, which are valuable precursors for other complex molecules. columbia.edu
Synthesis and Reactivity of Benzaldehyde Oxime Ethers
Benzaldehyde oxime ethers are a class of compounds with notable biological activities, including bactericidal, fungicidal, and herbicidal properties. nih.gov Their synthesis is typically achieved through the O-alkylation of benzaldehyde oxime as described above. For instance, reacting benzaldehyde oxime with benzyl chloride in the presence of a base like potassium hydroxide affords the corresponding benzyl oxime ether. nih.gov
The reactivity of benzaldehyde oxime ethers is diverse. They can serve as precursors for chiral amines through asymmetric synthesis. nih.gov Furthermore, O-aryloximes can undergo a nih.govnih.gov-sigmatropic rearrangement followed by a cyclization sequence to produce substituted benzo[b]furans in an environmentally friendly, one-pot reaction. columbia.edu Another significant reaction is the palladium-catalyzed β-arylation of oxime ethers using diaryliodonium salts, which allows for the functionalization of inert C(sp³)–H bonds. rsc.org Under photoinduced electron transfer (PET) conditions, 2′-arylbenzaldehyde oxime ethers undergo a unique oxidative cyclization to form phenanthridines, a reaction that avoids the common side-production of nitriles. nih.gov
Table 1: One-Pot Synthesis of Benzaldehyde Oxime Ethers This table summarizes the reaction conditions and yields for the one-pot synthesis of various benzaldehyde oxime ethers.
| Alkylating Agent | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |
| Methyl Iodide | KOH | aq. DMSO | 15-50 | 80-96 | nih.govnih.gov |
| Ethyl Bromide | KOH | aq. DMSO | 30 | 84 | nih.govnih.gov |
| Benzyl Chloride | KOH | DMSO | 240 | 37-95 | nih.gov |
Reductive Transformations to Amines
Benzaldehyde oxime and its hydrochloride salt can be reduced to form the corresponding primary amine, benzylamine. A variety of reducing agents and conditions can be employed for this transformation. One efficient method involves the use of sodium cyanoborohydride (NaBH₃CN) catalyzed by a zirconium tetrachloride/nano Fe₃O₄ system under solvent-free conditions. scispace.com This system demonstrates a significant acceleration in the reduction rate compared to using NaBH₃CN alone or with just ZrCl₄. scispace.com
Catalytic hydrogenation is another common method for the reduction of oximes. d-nb.info However, controlling the reaction to prevent over-reduction and cleavage of the N-O bond, which can lead to the formation of primary amines as side products, is a key challenge. calstate.edu Specialized catalytic systems, such as those based on platinum with a strong Brønsted acid or homogeneous iridium catalysts, have been developed to selectively reduce oximes to hydroxylamines. calstate.edu Further reduction under different conditions can then yield the primary amine.
Table 2: Reduction of Benzaldehyde Oxime to Benzylamine This table outlines an experimental setup for the reduction of benzaldehyde oxime.
| Reducing Agent | Catalyst/Promoter | Conditions | Product | Conversion (%) | Reference |
| NaBH₃CN | ZrCl₄/nano Fe₃O₄ | Solvent-free | Benzylamine | High | scispace.com |
| NaBH₃CN | ZrCl₄ | Solvent-free, 120 min | Benzylamine | 20 | scispace.com |
Cyclization Reactions and Heterocyclic Compound Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably isoxazole (B147169) and phenanthridine (B189435) derivatives.
Formation of Isoxazole Derivatives
The synthesis of isoxazoles from benzaldehyde oxime typically proceeds through a 1,3-dipolar cycloaddition reaction. The key intermediate in this process is a nitrile oxide, which is generated in situ from the oxime. nih.govresearchgate.net Various oxidizing agents can be used to convert the aldoxime to the nitrile oxide. For example, chloramine-T can be used for the oxidative dehydrogenation of benzaldehyde oxime to generate the corresponding nitrile oxide, which is then trapped by an alkene like 4-(furan-2-yl)but-3-en-2-one (B6264371) to form substituted isoxazoles.
Another approach involves the use of hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), to mediate the oxidative cycloaddition of aldoximes with unsaturated substrates. This method allows for the regioselective synthesis of 3,4-disubstituted and 3,4,5-substituted isoxazoles at room temperature in moderate to high yields. Metal-free conditions can also be employed, for instance, using N-chlorosuccinimide (NCS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the reaction between an aldoxime and an alkyne. nih.gov
Oxidative Cyclization to Phenanthridines
A significant transformation of benzaldehyde oxime derivatives is their oxidative cyclization to form the phenanthridine ring system, a core structure in many biologically active compounds. This reaction is particularly effective with 2'-arylbenzaldehyde oxime ethers under photochemical conditions. nih.gov Irradiation in the presence of a photosensitizer like 9,10-dicyanoanthracene (B74266) initiates an electron transfer from the oxime ether, forming a radical cation. nih.gov Subsequent intramolecular nucleophilic attack by the tethered aryl ring onto the nitrogen of the oxime ether radical cation leads to the cyclized product. nih.gov
Similarly, biphenyl-2-carbaldehyde O-acetyl oximes undergo a novel photochemically-mediated cyclization upon exposure to UV radiation to afford phenanthridines. nih.govresearchgate.net This reaction is thought to proceed via a transient iminyl radical formed by the homolytic cleavage of the N-O bond. nih.govresearchgate.net This radical then cyclizes onto the adjacent aromatic ring. nih.govresearchgate.net These photochemical methods are advantageous as they can avoid the formation of nitrile byproducts that often plague other synthetic routes to phenanthridines from aldoximes. nih.gov
Mechanistic Investigations and Kinetic Studies of Benzaldehyde Oxime Hydrochloride Reactions
Elucidation of Nucleophilic Addition-Elimination Mechanisms
The formation of benzaldehyde (B42025) oxime from benzaldehyde and hydroxylamine (B1172632) hydrochloride is a classic example of a nucleophilic addition-elimination reaction. jeeadv.ac.inncert.nic.in This type of reaction is characteristic of aldehydes and ketones. ncert.nic.in The process begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzaldehyde. ncert.nic.insavemyexams.com
The mechanism proceeds through several key steps:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) attacks the partially positive carbonyl carbon of benzaldehyde. This breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate called a carbinolamine. ncert.nic.in
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. This is often facilitated by the solvent.
Elimination (Dehydration): The hydroxyl group on the original carbonyl carbon is protonated, forming a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule.
Final Product: The final product is benzaldehyde oxime, which exists as a mixture of (E) and (Z) isomers. wikipedia.org
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) processes offer a powerful method to generate reactive intermediates from benzaldehyde oximes, leading to different products than those typically seen in ground-state reactions. acs.orgnih.gov Studies using nanosecond laser flash photolysis have shown that the reaction of benzaldehyde oximes with a photosensitizer, such as triplet chloranil (B122849) (³CA), can proceed via an electron transfer mechanism. acs.orgnih.govresearchgate.net This initiation is contingent on a favorable free energy for electron transfer (ΔG_ET), which typically requires the oxidation potential of the oxime to be below approximately 2.0 V. nih.govresearchgate.net The initial step is the formation of the benzaldehyde oxime radical cation. acs.orgresearchgate.net
Once the oxime radical cation is formed through PET, it serves as a crucial branch point for forming two distinct types of radical intermediates: iminoxyl and iminoyl radicals. acs.orgnih.gov
Iminoxyl Radicals: The oxime radical cation is highly acidic and can lose a proton from the hydroxyl group to form an iminoxyl radical. acs.org This radical is a key intermediate in the pathway leading to the formation of the corresponding aldehyde (benzaldehyde). acs.orgnih.gov The iminoxyl radical can undergo further reactions, potentially involving a one-electron oxidation to a cationic intermediate, which is then attacked by water to ultimately yield the carbonyl compound. acs.org Iminoxyl radicals have been a subject of extensive study due to their unique structure and reactivity. beilstein-journals.orgnih.govresearchgate.net
Iminoyl Radicals: The formation of nitriles (benzonitrile) from benzaldehyde oximes under these conditions is proposed to proceed through an iminoyl radical intermediate. acs.orgnih.gov This radical is thought to form via the abstraction of the hydrogen atom attached to the iminyl carbon. acs.org Subsequent β-scission of the N-O bond in the iminoyl radical yields the nitrile. acs.org
The balance between these two pathways and the resulting product distribution (aldehyde vs. nitrile) is highly dependent on the reaction conditions and the structure of the oxime. nih.gov
The formation of the critical iminoxyl radical intermediate is governed by the sequence of electron and proton transfer events. nih.govacs.org Two primary competing mechanisms have been identified for the reaction of benzaldehyde oximes:
Electron Transfer-Proton Transfer (ET-PT): For benzaldehyde oximes with relatively low oxidation potentials (< 2.0 V), the reaction with the excited sensitizer (B1316253) proceeds via an initial electron transfer to form the oxime radical cation. nih.gov This is followed by a rapid proton transfer from the hydroxyl group to a base (like the solvent or another species), yielding the iminoxyl radical. acs.orgnih.gov This sequential ET-PT pathway is a common theme in many biochemical and chemical redox processes. diva-portal.orgnih.gov
Hydrogen Atom Transfer (HAT): For benzaldehyde oximes with higher oxidation potentials (> 2.0 V), the direct electron transfer becomes energetically unfavorable. nih.gov In these cases, the reaction mechanism shifts to a direct hydrogen atom transfer (HAT) from the oxime's hydroxyl group to the sensitizer. nih.gov This single-step process directly generates the iminoxyl radical and the reduced sensitizer, bypassing the radical cation intermediate. The rates for this pathway are largely independent of the substituent on the benzene (B151609) ring, as they depend primarily on the O-H bond strength, which is similar across the series of substituted oximes. nih.gov
The formation of iminoyl radicals, leading to nitriles, is thought to occur through direct hydrogen atom abstraction from the iminyl carbon. nih.gov
Influence of Electronic and Steric Effects of Substituents on Reaction Kinetics and Selectivity
Substituents on the aromatic ring of benzaldehyde oxime exert significant electronic and steric effects that can profoundly influence reaction rates and the selectivity between aldehyde and nitrile formation. nih.govresearchgate.net
In photoinduced electron transfer reactions, the electronic nature of the substituent directly impacts the oxime's oxidation potential. nih.gov
Electron-donating groups (e.g., -OCH₃, -CH₃) lower the oxidation potential, favoring the ET-PT mechanism.
Electron-withdrawing groups (e.g., -CN, -NO₂) increase the oxidation potential, making the HAT mechanism more competitive or dominant. nih.gov
Furthermore, the substituents influence the product ratio. Electron-accepting groups on the benzene ring tend to favor the formation of the nitrile product. nih.gov This suggests that these substituents may stabilize the transition state leading to the iminoyl radical or facilitate its formation. Steric effects can also play a role; for instance, bulky substituents near the reaction center can hinder the approach of reactants, affecting reaction rates. acs.org
| Substituent on Benzene Ring | Electronic Effect | Favored Product | Likely Dominant Mechanism |
|---|---|---|---|
| 4-Methoxy (-OCH₃) | Strongly Donating | Aldehyde | ET-PT |
| 4-Methyl (-CH₃) | Donating | Aldehyde | ET-PT |
| -H (Unsubstituted) | Neutral | Mixed | ET-PT / HAT |
| 4-Chloro (-Cl) | Withdrawing | Nitrile | HAT / ET-PT |
| 4-Cyano (-CN) | Strongly Withdrawing | Nitrile | HAT |
Role of Solvation and Solvent Effects on Reaction Pathways
The solvent plays a critical role in the reactions of benzaldehyde oxime hydrochloride, influencing reaction rates, mechanisms, and product outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govresearchgate.net
In PET reactions, polar solvents are crucial for stabilizing the initially formed radical ion pair, allowing it to separate and undergo subsequent reactions. researchgate.net In polar, non-nucleophilic solvents such as acetonitrile (B52724), various reaction pathways become accessible for the oxime radical cation. researchgate.net
The choice of solvent can also direct the reaction toward a specific product. For example, in the dehydration of 4-chlorobenzaldehyde (B46862) oxime to 4-chlorobenzonitrile, the solvent choice has a dramatic effect on the reaction time and yield. researchgate.net Polar aprotic solvents like DMF and DMSO are particularly effective. researchgate.net Studies on the formation of oximes from aldehydes have also shown that solvent conditions (or the lack thereof in solvent-free systems) can significantly impact reaction efficiency. researchgate.net
| Solvent | Time (hours) | Yield (%) |
|---|---|---|
| DMF (anhydrous) | 1.5 | 94 |
| DMF | 1.5 | 95 |
| DMSO | 2.5 | 92 |
| Acetonitrile (CH₃CN) | 3.5 | 85 |
| Dichloromethane (CH₂Cl₂) | 6 | 60 |
| HMPA | 3 | 90 |
Theoretical and Computational Chemistry of Benzaldehyde Oxime Hydrochloride
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are instrumental in elucidating the fundamental properties of benzaldehyde (B42025) oxime hydrochloride at the molecular level. These methods provide a framework for understanding its geometry, stability, and electronic nature.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzaldehyde oxime hydrochloride, DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are employed to determine the most stable molecular geometry through a process called geometry optimization. This process systematically alters the molecular structure to find the lowest energy conformation.
Conformational analysis, also performed using DFT, explores the different spatial arrangements of the atoms in the molecule, known as conformers, and their relative energies. This analysis is crucial for understanding the flexibility of the molecule and identifying the most populated conformers at a given temperature. The unique high sensitivity of chiroptical spectroscopies like Electronic Circular Dichroism (ECD) to conformation makes them a valuable tool, complementing standard methods like NMR for conformational studies. researchgate.net
Analysis of Electronic Structure: HOMO-LUMO Gap, Chemical Potential, and Electrophilicity Index
The electronic properties of a molecule are key to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this understanding. The HOMO is the outermost orbital containing electrons and represents the ability to donate an electron, making it susceptible to electrophilic attack. nih.gov Conversely, the LUMO is the innermost orbital without electrons and signifies the ability to accept an electron, indicating susceptibility to nucleophilic attack. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net This gap is also used to prove the bioactivity from intermolecular charge transfer. irjweb.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Potential (μ) : This measures the tendency of electrons to escape from a system.
Electronegativity (χ) : This describes the power of an atom to attract electrons to itself.
Hardness (η) : This quantifies the resistance to charge transfer. researchgate.net A high value for chemical hardness suggests high stability. irjweb.com
Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω) : This global reactivity index quantifies the energy lowering of a molecule when it accepts additional electronic charge from the environment. nih.gov
A study on a related compound, 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime, calculated the HOMO and LUMO energies at -6.269502 eV and -2.509433 eV, respectively, resulting in an energy gap of 3.760069 eV. acadpubl.eumalayajournal.org The various quantum chemical parameters were also calculated and are presented in the table below. acadpubl.eumalayajournal.org
| Parameter | Value |
| HOMO | -6.269502 eV |
| LUMO | -2.509433 eV |
| Energy gap | 3.760069 eV |
| Ionization potential (I) | 6.269502 eV |
| Electron affinity (A) | 2.509433 eV |
| Electrophilicity Index (ω) | 2.5620 |
| Chemical Potential (µ) | -4.3894 eV |
| Electronegativity (χ) | 4.3894 eV |
| Hardness (η) | 3.760069 |
Table 1: Calculated Physicochemical Properties of a Related Benzaldehyde Oxime Derivative acadpubl.eumalayajournal.org
Electrostatic Potential (MEP) and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive sites of a molecule for electrophilic and nucleophilic reactions, as well as hydrogen bonding interactions. acadpubl.eumalayajournal.org The MEP map provides a visual representation of the charge distribution around a molecule, using a color scale to indicate different potential regions.
The color-coding convention is typically as follows:
Red : Indicates regions of most negative electrostatic potential, which are generally associated with the lone pairs of electronegative atoms (like oxygen and nitrogen) and are favorable sites for electrophilic attack. acadpubl.eumalayajournal.org These regions indicate the strongest repulsion. acadpubl.eumalayajournal.org
Blue : Represents regions of most positive electrostatic potential, usually located around hydrogen atoms, and are favorable sites for nucleophilic attack. nih.gov This color indicates the strongest attraction. acadpubl.eumalayajournal.org
Green : Corresponds to regions of zero potential. nih.gov
For a related benzaldehyde oxime derivative, MEP analysis revealed that the negative potential regions are localized over the electronegative oxygen and nitrogen atoms, while the positive potential is found around the hydrogen atoms. acadpubl.eumalayajournal.org This information is crucial for predicting how the molecule will interact with other molecules and its environment.
Computational Spectroscopy: Prediction and Validation of Spectroscopic Data
Computational methods are also employed to predict and help interpret various spectroscopic data for this compound.
Vibrational Spectroscopy (FT-IR, Raman)
Computational vibrational spectroscopy, often performed using DFT, can predict the Fourier-Transform Infrared (FT-IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions. This comparison can confirm the molecular structure and provide insights into bonding and intermolecular interactions. For instance, a red shift in the calculated N-H stretching frequency compared to the experimental spectrum can indicate a weakening of the N-H bond due to hydrogen bonding. nih.gov FT-Raman spectroscopy has been shown to be a reliable and rapid analytical tool for the quantitative analysis of hydrochloride salts in pharmaceutical tablets. nih.gov
Electronic Absorption (UV-Vis) and NMR Chemical Shift Predictions
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption (UV-Vis) spectrum of a molecule. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks in the UV-Vis spectrum. The analysis of the molecular orbitals involved in these transitions, such as the HOMO to LUMO transition, provides a deeper understanding of the electronic structure. malayajournal.org
Mechanistic Modeling and Transition State Analysis
The reaction commences with the nucleophilic attack of the nitrogen atom of hydroxylamine (B1172632) on the electrophilic carbonyl carbon of benzaldehyde. This initial step leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine or aminol. Theoretical calculations confirm that attack by the nitrogen atom is significantly more favorable than attack by the oxygen atom. Quantum mechanical modeling of a similar oxime formation shows the transition state for N-attack is 10.4 kcal/mol lower in free energy than the corresponding O-attack transition state.
Following the initial addition, the reaction proceeds via an acid-catalyzed dehydration of the carbinolamine intermediate to yield the final oxime product. The hydroxylamine hydrochloride serves as the source of the acid catalyst. The mechanism of proton transfers during this stage has been a subject of detailed computational investigation. Models suggest that solvent molecules, such as water, play a crucial role in facilitating these proton transfers. Rather than proceeding through highly charged intermediates, the reaction can follow a concerted pathway involving cyclic transition states where water molecules act as proton shuttles. This avoids the build-up of significant charge separation. An 8-membered cyclic transition state, incorporating two water molecules, has been shown to be a particularly low-energy pathway for proton transfer.
Computational studies have identified the rate-limiting step of the reaction. Depending on the specific conditions, this can be the dehydration of the tetrahedral intermediate. However, some models indicate that under certain conditions, the final tautomerism of a nitroso-like intermediate to the more stable oxime, which involves a critical proton transfer, is the rate-determining step.
Reaction Pathway Energetics and Thermodynamic Parameters
The energetics of the reaction pathway dictate the feasibility and rate of benzaldehyde oxime formation. Computational methods are employed to calculate the potential energy surface, identifying the relative energies of reactants, intermediates, transition states, and products. These calculations provide key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
A significant finding from computational studies on the oximation of benzaldehyde is the profound effect of the solvent on the energy barrier of the rate-limiting step. In a study modeling the final proton transfer step, the energy barrier was calculated to be 57.80 kcal/mol in a vacuum. However, when the calculation included a water-mediated proton transfer mechanism, this barrier was dramatically reduced to 12.98 kcal/mol. wikipedia.org This highlights the essential role of the reaction medium in facilitating the process by stabilizing the transition state.
The Gibbs free energy change (ΔG) determines the spontaneity of a reaction. While a complete thermodynamic profile for the entire reaction of benzaldehyde with hydroxylamine hydrochloride is complex to consolidate from a single source, DFT calculations can determine these values. For instance, the preference for the initial nucleophilic attack by nitrogen over oxygen is quantified by a lower free energy of activation for the N-attack transition state.
The tables below summarize key energetic data obtained from computational studies on oxime formation reactions.
Table 1: Calculated Activation and Reaction Energies for Key Steps in Oxime Formation
| Reaction Step/Process | Parameter | Calculated Value (kcal/mol) | Computational Method/Comment | Reference |
|---|---|---|---|---|
| Nucleophilic Attack (N vs. O) | ΔΔG‡ (G‡_O-attack - G‡_N-attack) | 10.4 | ωB97XD/6-311G(d,p) with SCRF=water for ketone oximation. | jeeadv.ac.in |
| Rate-Limiting Proton Transfer (Benzaldehyde Oximation) | Activation Energy (Ea) | 57.80 | Direct proton transfer in vacuum. | wikipedia.org |
| 12.98 | Water-mediated proton transfer. | wikipedia.org |
Table 2: Illustrative Thermodynamic Data for Related Reactions
| Reaction | Thermodynamic Parameter | Calculated Value (kJ/mol) | Computational Method/Comment | Reference |
|---|---|---|---|---|
| Hydrolysis of a model imine oxime | ΔG_cal | 8.66 | B3LYP/6-311G(d,p) in neutral solution. | researchgate.net |
| 11.02 | B3LYP/6-311G(d,p) in acidic solution. | researchgate.net |
Advanced Analytical Techniques in Benzaldehyde Oxime Hydrochloride Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of benzaldehyde (B42025) oxime hydrochloride. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the chemical environment of each atom.
In the ¹H NMR spectrum of (E)-benzaldehyde oxime, the proton of the oxime group typically appears as a singlet at a characteristic chemical shift. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, this proton signal can be observed around 8.13 ppm. rsc.org The aromatic protons of the benzene (B151609) ring usually appear as a multiplet between 7.20 and 7.80 ppm. rsc.org The specific chemical shifts and coupling constants of these aromatic protons can provide further structural information. For example, in some cases, the protons at positions 2 and 6 of the benzene ring are shifted further downfield compared to the protons at positions 3, 4, and 5 due to the electronic effects of the oxime group. docbrown.info
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbon atom of the C=N bond in (E)-benzaldehyde oxime resonates at approximately 150.5 ppm in CDCl₃. rsc.org The aromatic carbons show signals in the typical range of 127 to 131 ppm. rsc.org
A crucial application of NMR spectroscopy in benzaldehyde oxime research is the assignment of stereochemistry, specifically distinguishing between the (E) and (Z) isomers. The chemical shift of the oxime proton is often sensitive to the isomer geometry. nih.gov Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to definitively establish the stereochemistry by observing through-space interactions between the oxime proton and the aldehydic proton. nih.gov For instance, a cross-peak between the oxime proton and the methine proton in a NOESY spectrum would confirm the E-isomer. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for (E)-Benzaldehyde Oxime
| Nucleus | Chemical Shift (ppm) | Solvent |
| ¹H (N-OH) | 8.13 (s) | CDCl₃ |
| ¹H (Aromatic) | 7.20-7.80 (m) | CDCl₃ |
| ¹³C (C=N) | 150.5 | CDCl₃ |
| ¹³C (Aromatic) | 127.2, 128.9, 130.2 | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from multiple references. rsc.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for identifying functional groups and studying electronic transitions within benzaldehyde oxime hydrochloride.
Infrared (IR) Spectroscopy provides a vibrational fingerprint of the molecule, allowing for the identification of key functional groups. The IR spectrum of benzaldehyde oxime exhibits characteristic absorption bands. A broad band in the region of 3300-3100 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime group. rsc.org The C=N stretching vibration usually appears in the range of 1650-1600 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1600-1450 cm⁻¹ region. rsc.org The presence of the hydrochloride salt may influence the position and broadness of the O-H band due to hydrogen bonding.
Table 2: Characteristic IR Absorption Frequencies for Benzaldehyde Oxime
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | 3304 |
| Aromatic C-H | Stretching | 3063 |
| C=N | Stretching | ~1664 |
| C=C (Aromatic) | Stretching | 1498, 1449 |
| C-N | Stretching | 953 |
| C-H (oop) | Bending | 756, 692 |
Note: Frequencies are approximate and can vary. Data compiled from various sources. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to investigate the electronic transitions within the molecule. Benzaldehyde oxime contains both a benzene ring and a C=N double bond, which are chromophores that absorb UV radiation. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. youtube.comlibretexts.org The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the C=N group. youtube.comlibretexts.org These transitions are often observed in the shorter wavelength region of the UV spectrum. The n → π* transitions, which are less intense, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. youtube.com The position and intensity of these absorption bands can be influenced by the solvent polarity and the pH of the solution. For instance, the deprotonation of the oxime group can lead to a shift in the absorption maximum. researchgate.net
Chromatographic Methods for Reaction Monitoring and Product Purification (e.g., TLC, HPLC)
Chromatographic techniques are essential for both monitoring the progress of the reaction that synthesizes this compound and for purifying the final product.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for qualitatively monitoring the conversion of benzaldehyde to benzaldehyde oxime. orientjchem.orgias.ac.ingoogle.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes), the disappearance of the starting material (benzaldehyde) and the appearance of the product (benzaldehyde oxime) can be visualized, often under UV light. orientjchem.orgamazonaws.com This allows for the determination of the reaction's endpoint. orientjchem.orgias.ac.in
High-Performance Liquid Chromatography (HPLC) is a more quantitative and powerful technique for both reaction monitoring and purification. sielc.com A reverse-phase HPLC method can be developed to separate benzaldehyde, benzaldehyde oxime, and any potential impurities. sielc.com A common mobile phase for such a separation consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC is particularly useful for determining the purity of the final this compound product and for isolating it in high purity through preparative HPLC. sielc.com
Table 3: Example HPLC Method Parameters for Benzaldehyde Oxime Analysis
| Parameter | Condition |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with Phosphoric Acid |
| Detection | UV at a specific wavelength |
| Application | Purity determination, reaction monitoring |
Note: These are general parameters and would need to be optimized for a specific application. sielc.com
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern.
Upon ionization in the mass spectrometer, benzaldehyde oxime forms a molecular ion [M]⁺•. The high-resolution mass spectrum will show the accurate mass of this ion, which can be used to confirm the molecular formula (C₇H₇NO). rsc.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzaldehyde oxime include the loss of various neutral fragments from the molecular ion. For example, the loss of a hydrogen atom can lead to an [M-H]⁺ ion. Cleavage of the N-O bond can also occur. The fragmentation of the benzene ring can produce characteristic ions at m/z 77 (phenyl cation) and 51. docbrown.info The base peak in the mass spectrum of benzaldehyde is often the [M-H]⁺ ion at m/z 105, and similar behavior can be expected for the oxime. docbrown.info Analysis of these fragment ions helps to piece together the structure of the original molecule.
Gas-Phase Electron Diffraction and Microwave Spectroscopy for Structural Characterization
Gas-phase electron diffraction (GED) and microwave spectroscopy are sophisticated techniques used to determine the precise geometric structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state. wikipedia.org
Gas-Phase Electron Diffraction (GED) involves scattering a beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern. wikipedia.org This pattern contains information about the distances between all pairs of atoms in the molecule. For benzaldehyde oxime, GED can provide accurate measurements of bond lengths (e.g., C=N, N-O, C-C, C-H) and bond angles, which are crucial for defining the molecule's three-dimensional structure. wikipedia.org
Microwave Spectroscopy measures the absorption of microwave radiation by gaseous molecules as they transition between rotational energy levels. nih.gov The rotational spectrum is highly sensitive to the molecule's moments of inertia, which are determined by its mass distribution and geometry. By analyzing the rotational constants derived from the spectrum of (E)-benzaldehyde oxime and its isotopically substituted analogs (like the deuterated species), a very precise molecular structure can be determined. nih.gov For instance, microwave spectroscopy has been used to confirm the planar conformation of (E)-benzaldehyde oxime, with the dihedral angles CCNO and CNOH being close to 180 degrees. nih.gov
Table 4: Rotational Constants for (E)-Benzaldehyde Oxime from Microwave Spectroscopy
| Species | A (MHz) | B (MHz) | C (MHz) |
| Normal | 5183.13(29) | 895.367(3) | 763.819(3) |
| Deuterated | 5158.4(23) | 869.44(2) | 744.34(2) |
Data from J. Mol. Spectrosc. 1999, 196(2), 283-289. nih.gov
Academic and Industrial Applications of Benzaldehyde Oxime Hydrochloride As a Synthetic Building Block
Versatility as a Precursor in Multistep Organic Synthesis
Benzaldehyde (B42025) oxime hydrochloride, and the corresponding free oxime, serve as highly versatile precursors in the landscape of organic synthesis. Their utility stems from the rich chemistry of the oxime functional group, which can be readily transformed into a variety of other functionalities. This adaptability makes benzaldehyde oxime a valuable starting material for the synthesis of more complex molecules. nih.govontosight.ai The compound is a key intermediate in the production of a wide array of fine chemicals, including pharmaceuticals and agrochemicals. nih.govwikipedia.org
The significance of benzaldehyde oxime as a synthetic building block is underscored by its role in facilitating the formation of new chemical bonds, enabling chemists to construct intricate molecular architectures. nih.gov Its derivatives are widely used as intermediates in the production of medicines. wikipedia.org O-substituted oximes, known as oxime ethers, are also recognized as versatile precursors in organic synthesis, with applications in cyclization and metal-catalyzed cross-coupling reactions. chemicalbook.com The reaction of benzaldehyde with hydroxylamine (B1172632) hydrochloride is a common method to produce benzaldehyde oxime, which can then be used in subsequent synthetic steps. rsc.orgrsc.org
Synthesis of Value-Added Fine Chemicals and Intermediates
Benzaldehyde oxime hydrochloride is a pivotal intermediate in the synthesis of amides and nitriles, two important classes of organic compounds. The dehydration of benzaldehyde oxime is a direct route to producing benzonitrile (B105546). rsc.org This transformation can be achieved using various reagents and catalytic systems.
One notable method involves the Beckmann rearrangement of benzaldehyde oxime to yield benzamide (B126). This reaction can be catalyzed by nickel salts or photocatalyzed. rsc.org Additionally, a one-pot synthesis of nitriles and amides from aldehydes, proceeding through an oxime intermediate, has been developed using a heterogeneous copper fluorapatite (B74983) (CuFAP) catalyst. ias.ac.in This process allows for the direct conversion of benzaldehyde to benzonitrile or benzamide under neat reaction conditions by reacting it with hydroxylamine hydrochloride. wikipedia.orgias.ac.in
Research has also explored chemo-enzymatic cascade reactions for the synthesis of nitriles and amides from aldehydes via their oximes. eajournals.org In these systems, the aldehyde is first converted to the corresponding aldoxime with hydroxylamine hydrochloride. eajournals.orgresearchgate.net The resulting oxime can then be enzymatically converted to the nitrile or, in a multi-enzyme system, to the amide. eajournals.orgresearchgate.net The choice of solvent and reaction conditions can be optimized to favor the formation of either the nitrile or the amide. ontosight.ai For instance, the presence of electron-withdrawing substituents on the benzene (B151609) ring of the benzaldehyde oxime tends to favor the formation of the nitrile product. ontosight.ai
Table 1: Synthesis of Nitriles and Amides from Benzaldehyde/Benzaldehyde Oxime
| Starting Material | Product | Key Reagents/Catalyst | Reaction Type | Reference |
|---|---|---|---|---|
| Benzaldehyde Oxime | Benzamide | Nickel salts / BODIPY | Beckmann Rearrangement | rsc.org |
| Benzaldehyde Oxime | Benzonitrile | - | Dehydration | rsc.org |
| Benzaldehyde | Benzonitrile | Hydroxylamine HCl, CuFAP, Tosyl chloride | One-pot synthesis | wikipedia.orgias.ac.in |
| Benzaldehyde | Benzamide | Hydroxylamine HCl, CuFAP | One-pot synthesis | wikipedia.orgias.ac.in |
| Benzaldehyde Oxime | Benzonitrile | OxdF1 enzyme | Chemo-enzymatic cascade | eajournals.orgresearchgate.net |
| Benzaldehyde Oxime | Benzamide | OxdF1–NHase1229 enzymes | Chemo-enzymatic cascade | eajournals.orgresearchgate.net |
Benzaldehyde oxime and its derivatives are valuable precursors for the synthesis of azaheterocycles, which are core structures in many biologically active compounds and functional materials. A bimetallic catalytic system, employing both copper and rhodium, has been developed for the synthesis of various azaheterocycles from aryl ketone O-acetyl oximes and internal alkynes. This methodology has proven effective for producing isoquinolines and other fused pyridine (B92270) systems like β-carbolines, furo[2,3-c]pyridines, pyrrolo[2,3-c]pyridines, and thieno[2,3-c]pyridines. ncert.nic.in The versatility of benzaldehyde oxime extends to its ability to facilitate the creation of complex heterocyclic structures, highlighting its importance in synthetic organic chemistry. nih.gov
Role in Polymer Chemistry: Oxime-Formaldehyde Polymers
Benzaldehyde oxime derivatives have been utilized in the synthesis of condensation polymers, including oxime-formaldehyde resins. Research has demonstrated the preparation of polymers through the condensation of substituted benzaldehyde oximes, such as 2,4-dihydroxybenzaldehydeoxime or 4-hydroxybenzaldehyde (B117250) oxime, with formaldehyde (B43269). wikipedia.org These polymerization reactions are typically carried out in the presence of an acid catalyst like oxalic acid. wikipedia.org
The resulting polymers can be characterized by various analytical techniques to determine their molecular weight and structural properties. wikipedia.org For example, copolymers have been synthesized by condensing 4-hydroxybenzaldehyde oxime and formaldehyde with other comonomers like substituted acetophenones. These terpolymers have been noted for their thermal stability. The molecular weight of these polymers can be influenced by the molar ratios of the reacting monomers. wikipedia.org
Table 2: Examples of Benzaldehyde Oxime-Formaldehyde Polymers
| Oxime Monomer | Comonomer(s) | Catalyst | Resulting Polymer | Reference |
|---|---|---|---|---|
| 2,4-Dihydroxybenzaldehydeoxime | Formaldehyde | Oxalic acid | 2,4-Dihydroxybenzaldehydeoxime-formaldehyde polymer | wikipedia.org |
| 4-Hydroxybenzaldehyde oxime | Formaldehyde, p-substituted acetophenones | - | 4-Hydroxybenzaldehyde oxime-formaldehyde-acetophenone terpolymer |
Applications in Coordination Chemistry as a Ligand and in Metal Complex Formation
The oxime group possesses both nitrogen and oxygen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. Oximes and their deprotonated forms, oximates, can act as ambidentate nucleophiles and readily form stable complexes with a wide range of metals. rsc.org The study of oxime-based metal complexes is a significant area of coordination chemistry, driven by the interesting catalytic and magnetic properties these complexes can exhibit. rsc.org
Benzaldehyde semicarbazone, a related ligand, has been shown to coordinate with ruthenium in different modes, acting as either a bidentate or tridentate ligand depending on the reaction conditions. researchgate.net This demonstrates the versatility of such ligands in forming diverse metal complexes. The electronic properties of the benzaldehyde derivative, influenced by substituents on the phenyl ring, can affect the properties of the resulting metal complex. researchgate.net The ability of oximes to form complexes with metals is a fundamental aspect of their chemical behavior. rsc.org
Dynamic Covalent Chemistry: Oxime Metathesis in Responsive Materials
Oxime chemistry has become a powerful tool in the field of dynamic covalent chemistry (DCC), which focuses on chemical reactions that are reversible under specific conditions. This reversibility allows for the creation of "smart" materials that can adapt, self-heal, or be reprocessed. The oxime linkage, while more stable than a simple imine bond, can undergo reversible exchange reactions, particularly oxime metathesis.
Oxime metathesis is an acid-catalyzed exchange reaction between oxime groups. This dynamic exchange has been harnessed to create Covalent Adaptable Networks (CANs), which are cross-linked polymers that can be reprocessed and recycled while maintaining the robust mechanical properties of thermosets. The kinetics of the oxime metathesis reaction can be tuned by altering the substituents on the aromatic ring of the oxime, allowing for control over the dynamic properties of the material.
Poly(oxime-urethane)s are a class of dynamic covalent polymers that exhibit catalyst-free healable and recyclable properties due to the reversible nature of the oxime-carbamate bond at elevated temperatures. The dynamic nature of oxime bonds also allows for the construction of responsive materials, such as macromolecular stars that can dissociate and reassemble in response to a chemical stimulus. This is achieved through competitive exchange reactions with other alkoxyamines or carbonyl compounds. The switchable nature of oxime bonds, which can be turned "on" or "off" by adjusting acidity, is a key feature in designing these advanced materials.
Future Research Directions and Emerging Paradigms
Development of Sustainable and Atom-Economical Synthetic Protocols
The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign and efficient synthetic methods. For benzaldehyde (B42025) oxime and its derivatives, future research is heavily focused on green chemistry principles.
Classical methods for preparing oximes often involve refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride in a solvent like alcohol, sometimes with a toxic base like pyridine (B92270), leading to long reaction times and potential environmental pollution. nih.gov Modern research aims to overcome these limitations.
Key Developments:
Solvent-Free Synthesis: A significant advancement is the development of solvent-free, or "neat," reaction conditions. One such method involves simply grinding aldehydes or ketones with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. nih.gov This approach, known as grindstone chemistry, offers excellent yields, avoids the use of harmful solvents, and simplifies product isolation. nih.gov
Green Catalysts: Research is moving away from hazardous reagents towards solid, reusable catalysts. Inexpensive and non-hazardous metal oxides such as zinc oxide (ZnO) and nano-sized magnetite (Fe₃O₄) have been shown to effectively catalyze oximation under solvent-free conditions. researchgate.netorganic-chemistry.org These catalysts can often be easily recovered (e.g., using a magnet for Fe₃O₄) and reused, adding to the economic and environmental advantages. researchgate.netresearchgate.net
Aqueous and Alternative Solvents: Water is being explored as a green solvent for oxime synthesis. organic-chemistry.org Studies have shown that using mineral water, which contains natural minerals, can accelerate the reaction and lead to high yields at room temperature without the need for an additional catalyst. ias.ac.in This is attributed to the presence of salts like carbonates and sulfates in the mineral water. ias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation is another modern technique being applied to improve the synthesis of oximes. ontosight.ai This method can dramatically reduce reaction times and improve yields, making the production process more cost-effective and efficient. ontosight.ai
Atom Economy: Future protocols are increasingly judged by their atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. researchgate.net Syntheses that minimize the formation of byproducts are being prioritized. For instance, methods that avoid the use of protecting groups or activating agents contribute to a higher atom economy.
The following table summarizes various sustainable approaches for oxime synthesis.
Table 1: Comparison of Sustainable Synthetic Protocols for Oximes
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Grindstone Chemistry | Bi₂O₃, Solvent-free, Grinding | Environmentally safe, Rapid, High yield, No solvent | nih.gov |
| Magnetic Nanocatalysis | Nano Fe₃O₄, Solvent-free, 70-80°C | Catalyst is reusable, Clean reaction, High yield | researchgate.net |
| Mineral Water Synthesis | Mineral Water/Methanol (B129727), Room Temp. | Economical, Environmentally friendly, Catalyst-free | ias.ac.in |
| Microwave-Assisted | Microwave Irradiation | Reduced reaction time, Improved yield | ontosight.ai |
Exploration of Novel Reactivity and Catalytic Systems for Benzaldehyde Oxime Hydrochloride
Benzaldehyde oxime is not merely a protected form of benzaldehyde; it is a versatile synthetic intermediate with a rich and evolving reactivity profile. Future research is focused on uncovering new transformations and developing innovative catalytic systems to harness its full potential.
Oximes are known to participate in reactions like the Beckmann rearrangement to form amides. wikipedia.org However, the scope of their reactivity is expanding significantly.
Emerging Areas of Reactivity and Catalysis:
Transition Metal Catalysis: Transition metals like copper, palladium, rhodium, and iridium are at the forefront of activating aldoximes for novel transformations. nih.govrsc.org Researchers are developing catalytic systems for converting aldoximes into primary amides, a reaction that traditionally required expensive or harsh reagents. nih.gov For example, a CuO/Carbon nanocomposite has been developed as a heterogeneous catalyst for the one-pot synthesis of N-arylamides from aldoximes and aryl halides, offering the advantage of catalyst recyclability. nih.gov
Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful and sustainable tool. The use of simple cerium salts as photocatalysts for oxime transformations is a notable development, offering a cost-effective alternative to expensive noble metal catalysts like iridium. nsf.gov This approach can facilitate reactions like the generation of iminyl radicals, which can then participate in various C-N bond-forming reactions. nsf.gov
Novel Transformations: Beyond established reactions, scientists are exploring unprecedented reactivity. Benzaldehyde oxime has been ingeniously used as a hydroxide (B78521) surrogate for the synthesis of β-ketophosphine oxides from alkynylphosphine oxides in a transition-metal-free process. nih.gov The unique reactivity of the N-O bond in oximes is also being exploited in cycloaddition reactions to create complex nitrogen-containing heterocyclic structures. nsf.gov
Heterogeneous and Reusable Catalysts: A major trend is the design of heterogeneous catalysts to simplify reaction workups and enable catalyst recycling, which is crucial for industrial applications. nih.gov Magnetic nanoparticles functionalized with catalytic species are a prime example, allowing for easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net
In-depth Mechanistic Studies of Unexplored Transformations
A deep understanding of reaction mechanisms is fundamental to controlling reaction outcomes, improving efficiency, and designing new transformations. For this compound, while the mechanisms of some reactions are well-established, many of the newly discovered transformations remain "black boxes."
Focus Areas for Mechanistic Investigation:
Oxime Metathesis: The acid-catalyzed metathesis (exchange) of oximes is a dynamic process with potential applications in creating adaptable materials. rsc.org Recent studies have combined experimental and computational methods to propose a metathesis mechanism involving a four-membered cyclic intermediate, highlighting the crucial role of the acid catalyst. rsc.orgrsc.org Further in-depth studies are needed to fully elucidate the factors controlling the kinetics and selectivity of this exchange. rsc.orgrsc.org
Transition Metal-Catalyzed Reactions: The mechanisms of many novel transition metal-catalyzed reactions involving oximes are still under investigation. For instance, the isolation of an imino-palladium(II) complex from the reaction of an oxime ester with a palladium(0) source provides crucial evidence for an oxidative addition pathway, which could inspire the development of other palladium-catalyzed reactions of oximes. rsc.org
Rate-Limiting Steps: Identifying the rate-limiting step is key to optimizing reaction conditions. In the formation of oximes, studies have pointed to the proton transfer in the final tautomerism step from a nitroso intermediate to the oxime as being rate-limiting. researchgate.net Understanding how catalysts and solvents influence this step is an active area of research. researchgate.net
Integration of Computational Chemistry for Predictive Synthesis and Material Design
Computational chemistry has become an indispensable tool in modern chemical research, moving from a purely explanatory role to a predictive one. For this compound, computational methods are accelerating discovery and providing insights that are difficult to obtain through experiments alone.
Applications of Computational Chemistry:
Mechanism Elucidation: As mentioned previously, Density Functional Theory (DFT) calculations are routinely used to map out the potential energy surfaces of reactions. nih.gov This allows researchers to assess the viability of proposed mechanisms, identify key intermediates and transition states, and understand the role of catalysts. rsc.orgnih.gov For example, DFT calculations have been used to study the intramolecular oxime transfer reaction, correctly predicting that the water-addition and -expulsion steps have the highest energy barriers. nih.gov
Predictive Synthesis: By computationally screening different substrates, catalysts, and reaction conditions, scientists can predict the most promising pathways for a desired transformation before embarking on extensive laboratory work. This approach can save significant time and resources. Computational studies on substituent effects, for instance, can predict how modifying the structure of the benzaldehyde oxime will affect reaction rates and outcomes. rsc.org
Material Design: Oxime chemistry is being explored for the creation of dynamic materials like Covalent Adaptable Networks (CANs). rsc.org Computational modeling can help in designing polymers with specific, tunable properties by predicting how the incorporation of oxime linkages will affect the material's ability to be reprocessed or self-heal. rsc.orgrsc.org
Flow Chemistry and Automation in Oxime Synthesis Research
The transition from laboratory-scale batch reactions to efficient and scalable industrial processes is a major challenge in chemistry. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a flask, combined with automation, offers a paradigm-shifting solution.
Advantages and Future Scope:
Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer compared to batch reactors. thieme-connect.de This allows for precise control over reaction parameters like temperature and residence time, leading to higher selectivity and yields. soci.org It also enables the safe use of hazardous reagents or the handling of unstable intermediates, as only small quantities are present in the reactor at any given time. thieme.de
Scalability and Efficiency: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactor lines. soci.org This avoids the complex and sometimes unpredictable issues associated with scaling up batch reactions.
Automation and High-Throughput Screening: Integrating flow reactors with automated systems for reagent delivery, in-line analysis (e.g., LC/MS), and product collection allows for high-throughput experimentation. soci.orgresearchgate.net Researchers can rapidly screen a wide range of catalysts, solvents, and conditions to quickly optimize a reaction. soci.org
Multistep Synthesis: A key future direction is the development of fully automated, "telescoped" multistep syntheses where the output of one reactor flows directly into the next, without the need for manual isolation and purification of intermediates. researchgate.netacs.org This approach significantly reduces waste and labor, representing a major step towards more efficient and sustainable chemical manufacturing. acs.org The synthesis of complex pharmaceutical intermediates has already been demonstrated using such integrated flow systems. acs.org
The application of these automated flow systems to the synthesis and transformation of this compound will undoubtedly accelerate the discovery of new reactions and facilitate their practical application in various fields.
Q & A
Q. What are the established synthetic routes for benzaldehyde oxime hydrochloride, and how can reaction conditions be optimized?
this compound is synthesized via the reaction of benzaldehyde with hydroxylamine hydrochloride under acidic conditions. A critical step involves maintaining stoichiometric control of hydroxylamine hydrochloride and adjusting pH to favor oxime formation . Optimization may include catalytic systems, such as RuCl₃ in HCl, which enhances reaction efficiency by stabilizing intermediates and reducing side reactions . Kinetic studies suggest that temperature (e.g., 303 K) and acid concentration (e.g., 20 mM HCl) significantly influence yield .
Q. How can the physical and chemical properties of this compound be characterized?
Key characterization methods include:
- Thermodynamic properties : Measure formation enthalpy (ΔHf) and critical parameters (e.g., critical pressure, boiling point) using computational methods like Joback or Crippen group contributions .
- Spectroscopic analysis : Employ ¹H NMR (e.g., δ = 10.0 ppm for the aldehyde proton) and IR to confirm functional groups .
- Chromatography : Use TLC with solvent systems like petroleum ether-CHCl₃-1-butanol (2:2:1) to verify purity and monitor reaction progress .
Q. What experimental precautions are necessary when handling this compound?
- Avoid dust formation and use PPE (gloves, goggles, respirators) to prevent inhalation or skin contact .
- Store at 2–8°C in airtight containers to prevent hydrolysis or decomposition .
- Ensure proper ventilation to mitigate exposure to hazardous gases (e.g., HCl) during synthesis .
Advanced Research Questions
Q. How do substituents on aryloximes influence catalytic oxidation kinetics to arylaldehydes?
Substituents (e.g., -NO₂, -Br) alter electronic effects, impacting reaction rates in RuCl₃-catalyzed oxidations. For example, electron-withdrawing groups (e.g., -NO₂) increase oxidation rates due to enhanced electrophilicity of the oxime. Kinetic studies under pseudo-first-order conditions ([aryloxime] ≫ [BAB]) reveal fractional-order dependencies on [aryloxime] (0.66–0.80) and inverse relationships with [HClO₄] (-0.43 to -0.53 slopes in log-log plots) .
Q. How can structural contradictions in crystallographic data for benzaldehyde oxime derivatives be resolved?
Discrepancies in hydrogen positioning or lattice parameters (e.g., in Z-4-methoxybenzaldoxime hydrochloride) require high-resolution X-ray diffraction (105 K) and neutron diffraction to resolve ambiguities. Computational modeling (e.g., DFT) can validate experimental data by simulating hydrogen bonding networks and zwitterionic forms .
Q. What mechanistic insights explain the role of RuCl₃ in oxime oxidation?
RuCl₃ acts as a Lewis acid, coordinating with the oxime’s nitrogen to stabilize transition states. Proposed mechanisms involve:
Q. How do zwitterionic forms of benzaldehyde oxime derivatives affect solubility and reactivity?
Zwitterionic structures (e.g., protonated oxime and deprotonated hydroxylamine) enhance water solubility, as observed in Schiff base derivatives. UV-Vis and IR spectroscopy (e.g., shifts in N-H and O-H stretches) confirm zwitterion formation, which influences reaction pathways in aqueous media .
Methodological Considerations
- Contradiction Analysis : Conflicting kinetic orders (e.g., fractional vs. integer) may arise from competing reaction pathways. Use variable-time experiments and Eyring plots to distinguish rate-determining steps .
- Data Validation : Cross-reference NMR and TLC results with authentic samples to confirm product identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
